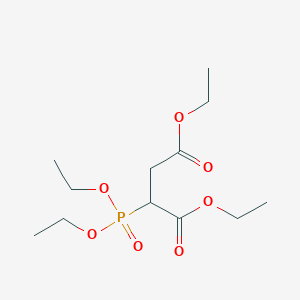
2,3,3',4,5',6-Hexaclorobifenilo
Descripción general
Descripción
2,3,3',4,5',6-Hexachlorobiphenyl is a useful research compound. Its molecular formula is C12H4Cl6 and its molecular weight is 360.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,3',4,5',6-Hexachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,3',4,5',6-Hexachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ciencia Ambiental e Investigación de la Contaminación
El compuesto se ha utilizado en la investigación para estudiar su fototransformación en agua por materia orgánica disuelta . Se investigó la fotólisis de un congénere de bifenilo policlorado (PCB) más altamente clorado bajo luz solar simulada en presencia de ácido húmico . Los principales productos de fotodegradación analizados fueron 4-hidroxi-2,2′,4′,5,5′-pentaCB y ácido 2,4,5-triclorobenzoico .
Aplicaciones Industriales
2,2’,3,3’,4,4’-Hexaclorobifenilo, un compuesto similar al 2,3,3’,4,5’,6-Hexaclorobifenilo, se utilizó en transformadores eléctricos, fluidos hidráulicos, plastificante en resinas sintéticas y varias aplicaciones diarias como pintura, tinta y recubrimientos de superficies .
Investigación sobre el Metabolismo y la Excreción
Síntesis de Dibenzofuranos Policlorados
Los PCB se pueden utilizar para sintetizar dibenzofuranos policlorados, incluidos los dibenzofuranos tetraclorados (TCDF) y los dibenzofuranos pentaclorados (PenCDF). Estos compuestos comparten una estructura similar con las dibenzo-p-dioxinas policloradas .
Expresión de Genes en Células
Se examinaron los efectos de dos bifenilos policlorados sustituidos, incluyendo la forma 2,3,4,2’,4’,5’ (PCB-138), sobre la expresión de c-myc, c-jun, c-ras y jun-b en células 3T3-L1 .
Impacto Ambiental y Remediación
Ha habido un debate controvertido sobre si la remediación de los PCB puede ocurrir de forma natural. La fotólisis podría ser un proceso de transformación importante para los PCB .
Mecanismo De Acción
Target of Action
2,3,3’,4,5’,6-Hexachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the circadian clock . It achieves this by inhibiting the basal and circadian expression of the core circadian component PER1 .
Mode of Action
The compound interacts with its targets by regulating their expression. Specifically, it inhibits the basal and circadian expression of PER1 . This interaction results in changes to the circadian rhythm, which can have wide-ranging effects on various biological processes.
Biochemical Pathways
It is known that the compound’s regulation of per1 can impact thecircadian rhythm . The circadian rhythm is a natural, internal process that regulates the sleep-wake cycle and repeats roughly every 24 hours. It can affect hormone levels, eating habits, digestion, body temperature, and other important bodily functions.
Pharmacokinetics
Like other pcbs, it is known to belipophilic and can accumulate in fatty tissues . This property can lead to bioaccumulation and biomagnification, potentially resulting in harmful health effects. The compound’s bioavailability would be influenced by its lipophilicity, as well as factors such as its route of administration and the individual’s metabolic rate.
Result of Action
The primary result of 2,3,3’,4,5’,6-Hexachlorobiphenyl’s action is the disruption of the circadian rhythm due to its inhibition of PER1 . This can lead to a variety of effects at the molecular and cellular level, potentially impacting sleep patterns, hormone regulation, and other circadian-controlled processes.
Propiedades
IUPAC Name |
1,2,3,5-tetrachloro-4-(3,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-1-5(2-7(14)3-6)10-8(15)4-9(16)11(17)12(10)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPTZXSJGZTGJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074232 | |
| Record name | 2,3,3',4,5',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74472-43-8 | |
| Record name | PCB 161 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3',4,5',6-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,5',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,5',6-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG34P342V8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2,3-Dihydroxy-4-(4-methylphenyl)sulfonyloxybutyl] 4-methylbenzenesulfonate](/img/structure/B1617466.png)






![Benzyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B1617478.png)


